

Application Note: Scalable Synthesis of N-(3-bromophenyl)-2-methoxyacetamide

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Compound of Interest

Compound Name: *N*-(3-bromophenyl)-2-methoxyacetamide

CAS No.: 430463-83-5

Cat. No.: B184441

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Abstract

This application note details a robust, scalable protocol for the synthesis of **N-(3-bromophenyl)-2-methoxyacetamide**, a common structural motif in medicinal chemistry libraries (kinase inhibitors, GPCR ligands). The method utilizes a nucleophilic acyl substitution between 3-bromoaniline and methoxyacetyl chloride under anhydrous conditions. This guide emphasizes impurity control, thermal management, and self-validating workup procedures to ensure high purity (>98%) without the immediate need for chromatographic separation.

Introduction & Retrosynthetic Analysis

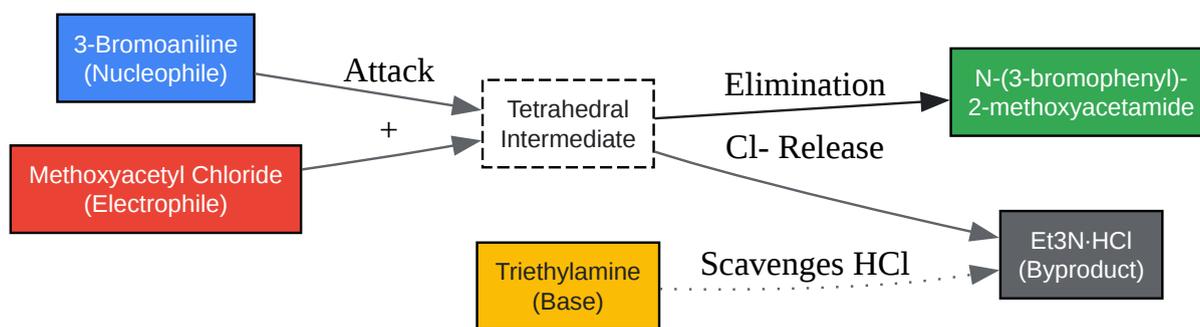
The target molecule is an acetamide derivative. From a retrosynthetic perspective, the amide bond is the strategic disconnection point. While coupling agents (EDC, HATU) can be used with 2-methoxyacetic acid, the Acid Chloride Method is selected here for its superior atom economy, faster reaction kinetics, and simplified purification (removal of volatile by-products).

Chemical Strategy

- Nucleophile: 3-Bromoaniline (The electron-withdrawing bromine slightly deactivates the ring, but the amine remains sufficiently nucleophilic).
- Electrophile: Methoxyacetyl chloride (Highly reactive; requires moisture control).

- Base: Triethylamine () acts as an HCl scavenger to drive the equilibrium forward.
- Solvent: Dichloromethane (DCM) is chosen for its ability to solubilize both reactants while allowing easy aqueous extraction of the triethylamine hydrochloride salt.

Reaction Scheme (Pathway Visualization)



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Figure 1: Mechanistic pathway of the Schotten-Baumann type acylation.

Materials & Equipment

Reagent	MW (g/mol)	Equiv.[1][2][3]	Density (g/mL)	Role
3-Bromoaniline	172.02	1.0	1.58	Limiting Reagent
Methoxyacetyl Chloride	108.52	1.1	1.19	Electrophile
Triethylamine (TEA)	101.19	1.2	0.73	Base / Scavenger
Dichloromethane (DCM)	84.93	N/A	1.33	Solvent (Anhydrous)

Equipment:

- 100 mL Round Bottom Flask (RBF) (oven-dried).

- Magnetic stir bar & plate.
- Addition funnel or syringe pump.
- Ice-water bath.
- Inert gas line (
 or Ar) - Critical for acid chloride stability.

Detailed Protocol (Step-by-Step)

Phase 1: Setup and Solubilization

- Purge: Flame-dry the RBF and flush with Nitrogen (
) to remove ambient moisture.
- Charge: Add 3-Bromoaniline (1.72 g, 10 mmol) and DCM (20 mL). Stir until fully dissolved.
- Base Addition: Add Triethylamine (1.67 mL, 12 mmol) to the solution.
- Cooling: Submerge the flask in an ice-water bath (
). Allow 10 minutes for thermal equilibration.
 - Expert Insight: Cooling is mandatory. The reaction is exothermic. Uncontrolled heat can lead to bis-acylation or oxidation of the aniline.

Phase 2: Acylation Reaction

- Reagent Addition: Dilute Methoxyacetyl chloride (1.1 mL, 11 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.
 - Critical Control Point: Observe for white fumes (HCl) or vigorous bubbling. If observed, slow the addition rate. The solution will likely turn cloudy as precipitates.

- Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–3 hours.
- Monitoring (TLC): Check reaction progress using TLC (Hexane:Ethyl Acetate, 7:3).
 - Target: Disappearance of the aniline spot () and appearance of the amide spot (, usually lower due to polarity).

Phase 3: Workup and Isolation

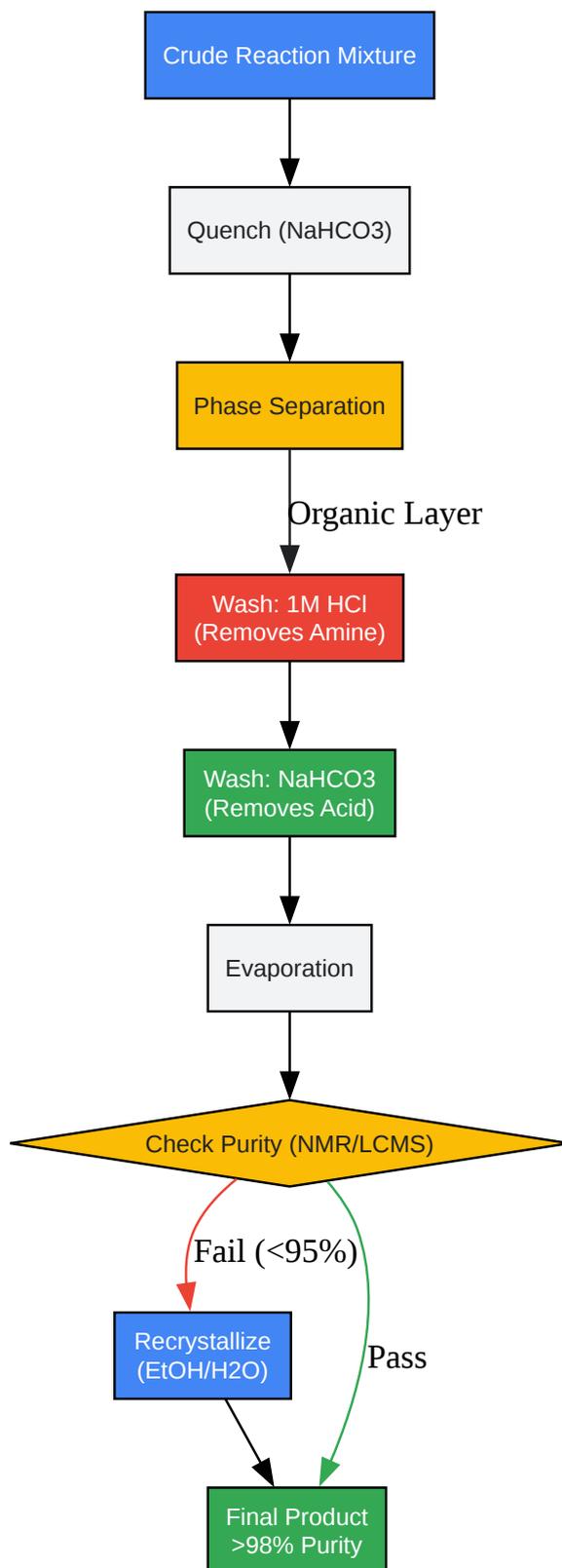
- Quench: Slowly add 10 mL of saturated solution to quench unreacted acid chloride.
- Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.^[2]
- Washes:
 - Wash 1: 1M HCl (15 mL) – Removes unreacted aniline and TEA.
 - Wash 2: Sat. (15 mL) – Neutralizes residual acid.
 - Wash 3: Brine (15 mL) – Dries the organic layer.
- Drying: Dry the organic layer over anhydrous , filter, and concentrate via rotary evaporation.

Phase 4: Purification

- Crude State: The product usually solidifies upon drying.
- Recrystallization: If purity is <95%, recrystallize from Ethanol/Water (hot/cold) or Hexane/Ethyl Acetate.

Process Logic & Troubleshooting

The following decision tree illustrates the purification logic to ensure high-quality output.



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Figure 2: Workup and Purification Logic Tree.

Characterization & QC Data

To validate the synthesis, compare your data against these expected values:

Metric	Expected Result	Interpretation
Appearance	White to Off-white Solid	Yellowing indicates oxidation of aniline.
H NMR (400 MHz,)	8.2 (br s, 1H, NH)	Amide proton (chemical shift varies with conc.).
7.8 - 7.2 (m, 4H, Ar-H)	Characteristic 3-substituted aromatic pattern.	
4.0 (s, 2H,)	Methylene singlet (deshielded by O and C=O).	
3.5 (s, 3H,)	Methoxy singlet.	
LC-MS		1:1 Isotopic ratio confirms Bromine presence.

Safety & Hazards (HSE)

- 3-Bromoaniline: Toxic if swallowed, inhaled, or in contact with skin. May cause methemoglobinemia. Use double gloves and work in a fume hood.
- Methoxyacetyl Chloride: Corrosive and a lachrymator. Reacts violently with water to release HCl gas.

- Dichloromethane: Suspected carcinogen. volatile.

References

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 - PubChem. (n.d.). Compound Summary for CID 12022, 3-Bromoaniline.[4]
- Related Derivative Characterization
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